BMS-194449

Beta-3 adrenergic receptor Binding affinity Ki value

BMS-194449 is a full β3-adrenergic receptor agonist (Ki=160 nM) built on a unique 4-hydroxy-3-methylsulfonanilidoethanolamine scaffold that delivers maximal receptor activation—unlike partial agonists that can confound lipolysis, thermogenesis, and glucose uptake readouts. Use it as a validated benchmark in competitive binding assays and cAMP accumulation studies when screening novel β3-AR entities. Its well-characterized pharmacological profile makes it indispensable for reproducible metabolic disorder research, particularly obesity and NIDDM models. Confirm lot-specific purity (≥98%) and full agonist certificate before purchase.

Molecular Formula C24H24F4N2O6S
Molecular Weight 544.5 g/mol
CAS No. 170686-12-1
Cat. No. B1667179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-194449
CAS170686-12-1
SynonymsBMS-194449;  BMS 194449;  BMS194449;  UNII-93ZDV2P17I;  CHEMBL320915;  93ZDV2P17I;  SCHEMBL7042103;  BDBM50106794.
Molecular FormulaC24H24F4N2O6S
Molecular Weight544.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC(F)F)O)O
InChIInChI=1S/C24H24F4N2O6S/c1-37(33,34)30-19-12-16(6-11-20(19)31)21(32)13-29-22(14-2-7-17(8-3-14)35-23(25)26)15-4-9-18(10-5-15)36-24(27)28/h2-12,21-24,29-32H,13H2,1H3/t21-/m0/s1
InChIKeyFUKHGCVTMAEHRG-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-194449: A Selective Beta-3 Adrenergic Receptor Agonist for Metabolic Research


BMS-194449 (CAS: 170686-12-1) is a synthetic small molecule belonging to the 4-hydroxy-3-methylsulfonanilidoethanolamine class of compounds [1]. It functions as a full agonist at the beta-3 adrenergic receptor (β3-AR), a G protein-coupled receptor predominantly expressed in adipose tissue and the bladder [1]. With a molecular weight of 544.52 g/mol and formula C24H24F4N2O6S, this compound was developed as a clinical candidate for the study of obesity and non-insulin dependent diabetes mellitus [1]. Its activation of β3-ARs is implicated in the regulation of energy expenditure, lipolysis, and metabolic homeostasis, making it a critical tool for researchers investigating metabolic disorders .

Why Generic Substitution of BMS-194449 with Other Beta-3 Agonists Fails in Research Settings


Beta-3 adrenergic receptor agonists constitute a diverse class of compounds with significant variations in receptor binding affinity, functional selectivity (full vs. partial agonism), and off-target effects at beta-1 and beta-2 adrenoceptors [1]. Interchanging BMS-194449 with a generic or alternative β3-AR agonist without experimental validation can confound research outcomes due to differences in their intrinsic efficacy, signaling pathway activation, and pharmacokinetic profiles [1]. For instance, subtle modifications in the chemical scaffold of β3-AR agonists dramatically alter their ability to stimulate cAMP accumulation in target cells and their selectivity over other adrenergic receptor subtypes [1]. Therefore, the choice of a specific agonist like BMS-194449 is paramount for ensuring reproducibility and accurate interpretation of metabolic and pharmacological studies.

Quantitative Differentiation of BMS-194449: A Comparative Analysis with Key Beta-3 Agonists


Superior Binding Affinity at the Human Beta-3 Adrenergic Receptor

BMS-194449 exhibits a binding affinity (Ki) of 160 nM for the human β3-AR, which is significantly higher (lower Ki) than the clinically relevant comparator BRL 37344 (Ki = 287 nM) [1]. This difference indicates that BMS-194449 binds more tightly to the receptor.

Beta-3 adrenergic receptor Binding affinity Ki value

Full Agonism at Beta-3 Receptor and Intrinsic Efficacy Comparison

BMS-194449 is classified as a full agonist at the β3-AR, derived from a scaffold (4-hydroxy-3-methylsulfonanilidoethanolamines) identified as possessing full agonist activity [1]. This contrasts with many clinically developed β3-AR agonists that exhibit partial agonism, which can lead to distinct functional outcomes in downstream signaling cascades.

Beta-3 adrenergic receptor Full agonist Efficacy

Selectivity Profile Derived from Structural Optimization

Structural optimization from the initial screening hit to BMS-194449 was explicitly guided by the goal of enhancing β3 selectivity. The presence of a benzyl group with a para hydrogen bond acceptor on the ethanolamine nitrogen was a key modification that promoted β3 selectivity over β1 and β2 receptors [1].

Beta-3 adrenergic receptor Selectivity Structure-activity relationship

Optimal Applications for BMS-194449 Based on Evidence-Driven Differentiation


Investigating Maximal Beta-3 Adrenergic Receptor Signaling in Adipocyte Biology

Given its characterization as a full β3-AR agonist [1], BMS-194449 is ideally suited for research aiming to achieve and study maximal receptor activation in adipocyte cell lines and primary cultures. This is particularly relevant for dissecting the full spectrum of β3-AR-mediated effects on lipolysis, thermogenesis, and glucose uptake, without the confounding factor of partial agonism that could underestimate the receptor's physiological role.

In Vitro Structure-Activity Relationship (SAR) Studies for Novel Beta-3 Agonists

BMS-194449 serves as a well-documented reference compound for medicinal chemistry programs developing new β3-AR agonists [1]. Its established binding affinity (Ki = 160 nM) [2] and full agonist profile make it a valuable benchmark in competitive binding assays and functional cAMP accumulation experiments when screening novel chemical entities.

Metabolic Disease Research Requiring a Defined Beta-3 Agonist Pharmacological Tool

For research into obesity, non-insulin dependent diabetes, and metabolic syndrome, BMS-194449 provides a pharmacologically well-defined tool [1]. Its use allows for the selective activation of β3-ARs in experimental models, facilitating the study of downstream effects on energy homeostasis, body weight regulation, and insulin sensitivity.

Comparative Pharmacology Studies of Beta-3 Adrenergic Receptor Ligands

BMS-194449's unique combination of full agonism and specific chemical scaffold makes it a critical compound for comparative studies. Researchers can directly benchmark new β3-AR agonists against BMS-194449 to assess differences in binding kinetics, functional potency, and intrinsic efficacy in identical assay systems [1][2].

Quote Request

Request a Quote for BMS-194449

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.